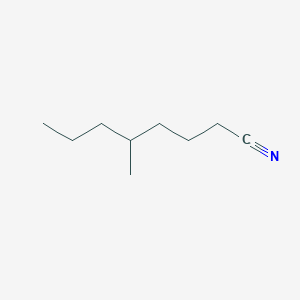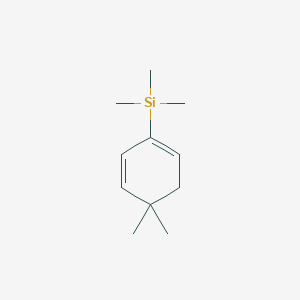
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is a chemical compound that features a cyclohexadiene ring substituted with dimethyl and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane typically involves the reaction of cyclohexadiene derivatives with trimethylsilyl reagents. One common method includes the use of a Grignard reagent, where the cyclohexadiene derivative is reacted with trimethylsilyl chloride in the presence of a magnesium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound can participate in various chemical reactions that modify its structure and activity.
類似化合物との比較
Similar Compounds
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid, pinacol ester
Uniqueness
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is unique due to the presence of both dimethyl and trimethylsilyl groups on the cyclohexadiene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
81044-36-2 |
|---|---|
分子式 |
C11H20Si |
分子量 |
180.36 g/mol |
IUPAC名 |
(4,4-dimethylcyclohexa-1,5-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20Si/c1-11(2)8-6-10(7-9-11)12(3,4)5/h6-8H,9H2,1-5H3 |
InChIキー |
KQRJYVUKOFWGRQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=C(C=C1)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


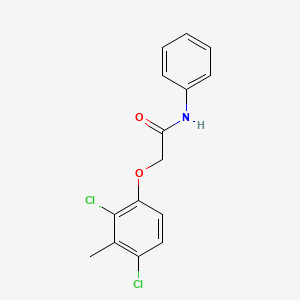
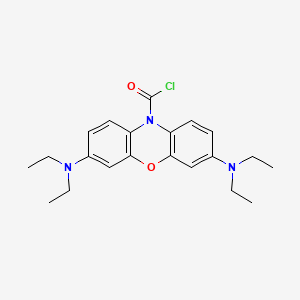
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
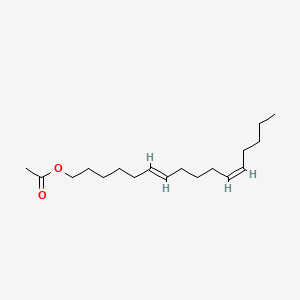
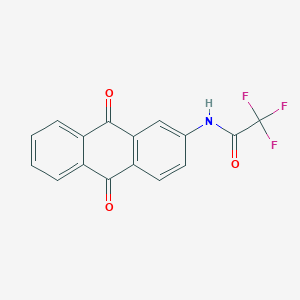
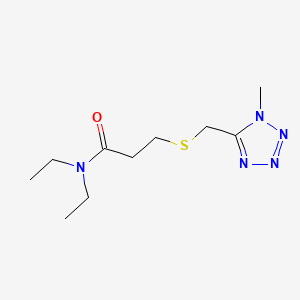
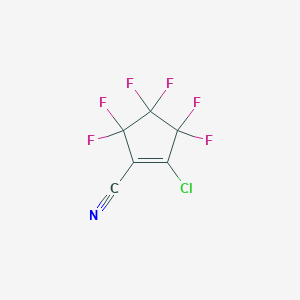
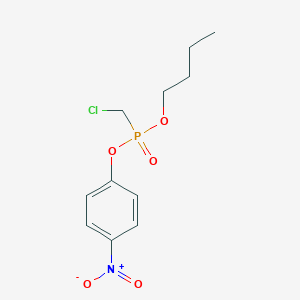
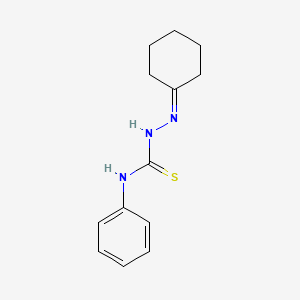

![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
